molecular formula C28H37NO5 B13437987 (2R,4S)-Sacubitril-O-isobutane CAS No. 149709-64-8

(2R,4S)-Sacubitril-O-isobutane

Cat. No.: B13437987
CAS No.: 149709-64-8
M. Wt: 467.6 g/mol
InChI Key: PCZHPQHEVJANOP-YKSBVNFPSA-N
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Description

(2R,4S)-Sacubitril-O-isobutane is a chiral compound that serves as an impurity of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with Valsartan for the treatment of heart failure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R,4S)-Sacubitril-O-isobutane involves several steps, including the synthesis of the free acid form of Sacubitril and its subsequent conversion to the desired chiral form. The synthetic route typically involves the use of well-crystallizing salts of Sacubitril with amines such as cyclohexylamine, tert-butylamine, or iso-propylamine. These salts help in removing chemical impurities from the crude free acid of Sacubitril .

Industrial Production Methods

Industrial production methods for this compound focus on achieving high purity and yield. The process involves the crystallization of Sacubitril in its free acid form, followed by the formation of pharmaceutically applicable salts such as the crystalline sodium salt, calcium salt, and hemisolvate of the potassium salt .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to lower oxidation states.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds .

Scientific Research Applications

(2R,4S)-Sacubitril-O-isobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4S)-Sacubitril-O-isobutane involves its interaction with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, the compound helps in increasing the levels of these peptides, which play a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the natriuretic peptide receptors and the downstream signaling pathways that mediate their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-Sacubitril-O-isobutane is unique due to its specific stereochemistry, which affects its interaction with biological targets and its pharmacological properties. This uniqueness makes it an important compound for research and development in various scientific fields .

Properties

CAS No.

149709-64-8

Molecular Formula

C28H37NO5

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl (2R,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate

InChI

InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24+/m1/s1

InChI Key

PCZHPQHEVJANOP-YKSBVNFPSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C

Origin of Product

United States

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